5-Fluoro-2-(propan-2-yloxy)pyridin-3-amine
CAS No.:
Cat. No.: VC17804973
Molecular Formula: C8H11FN2O
Molecular Weight: 170.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11FN2O |
|---|---|
| Molecular Weight | 170.18 g/mol |
| IUPAC Name | 5-fluoro-2-propan-2-yloxypyridin-3-amine |
| Standard InChI | InChI=1S/C8H11FN2O/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3 |
| Standard InChI Key | XEBPVECPVYZUBD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=C(C=C(C=N1)F)N |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 5-fluoro-2-propan-2-yloxypyridin-3-amine, reflects its substitution pattern: a fluorine atom at position 5, an isopropoxy group at position 2, and an amine at position 3. Its molecular formula, C₈H₁₁FN₂O, corresponds to a molecular weight of 170.18 g/mol. The presence of the electron-withdrawing fluorine and electron-donating amine creates a polarized electronic environment, influencing its reactivity in nucleophilic and electrophilic reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁FN₂O | |
| Molecular Weight | 170.18 g/mol | |
| IUPAC Name | 5-fluoro-2-propan-2-yloxypyridin-3-amine | |
| Canonical SMILES | CC(C)OC1=C(C=C(C=N1)F)N | |
| InChI Key | XEBPVECPVYZUBD-UHFFFAOYSA-N |
Synthesis and Manufacturing
Catalytic Coupling Approaches
The synthesis of 5-fluoro-2-(propan-2-yloxy)pyridin-3-amine likely involves palladium-catalyzed cross-coupling reactions, as evidenced by methodologies in related compounds. A patent (CN111303020A) describes a one-step protocol for analogous pyridinamines using cesium carbonate as a base, palladium chloride as a catalyst, and dioxane as a solvent . Applied to this compound, the reaction may proceed as follows:
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Substrate Preparation: A halogenated pyridine precursor (e.g., 5-fluoro-2-bromopyridin-3-amine) reacts with isopropanol under basic conditions.
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Coupling Reaction: The palladium catalyst facilitates nucleophilic substitution, displacing the bromide with the isopropoxy group.
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Workup: Extraction with ethyl acetate and purification via column chromatography yield the final product .
Table 2: Representative Reaction Conditions
| Parameter | Specification | Source |
|---|---|---|
| Catalyst | Palladium chloride | |
| Base | Cesium carbonate | |
| Solvent | Dioxane | |
| Temperature | 80–100°C | |
| Reaction Time | 2–4 hours |
Yield Optimization
The patent highlights yields exceeding 70% for structurally similar compounds, contingent on precise stoichiometric ratios (e.g., 5:2–4 molar ratio of substrate to nucleophile) . Impurities, such as over-oxidation byproducts, are mitigated by inert atmosphere conditions (e.g., nitrogen protection) .
Reactivity and Functionalization
Nucleophilic Substitution
The amine group at position 3 is susceptible to acylation or alkylation. For example, reaction with acetyl chloride in dichloromethane yields the corresponding acetamide derivative, enhancing solubility for pharmacological screening.
Oxidation and Reduction
The isopropoxy side chain can be oxidized to a ketone using potassium permanganate, though over-oxidation to carboxylic acids is a risk. Conversely, catalytic hydrogenation reduces the pyridine ring to piperidine, altering the compound’s aromaticity and biological activity.
Comparative Analysis with Analogues
Methoxy vs. Isopropoxy Substituents
Comparing 5-fluoro-2-methoxypyridin-3-amine (CAS 1211541-93-3) with the title compound reveals distinct physicochemical profiles:
Table 3: Structural and Property Comparison
*Estimated via fragment-based methods.
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